(3-Methylbutyl)hydrazine

Description

Contextualization within the Hydrazine (B178648) Class of Organic Compounds

(3-Methylbutyl)hydrazine is an organic compound belonging to the alkylhydrazine family. wikipedia.orgaiaa.org Hydrazines are a class of compounds characterized by a nitrogen-nitrogen single bond and can be seen as derivatives of the inorganic parent compound, hydrazine (H₂N−NH₂). wikipedia.org In alkylhydrazines, one or more hydrogen atoms on the parent hydrazine molecule are substituted by an alkyl group. wikipedia.orgaiaa.org this compound is a monosubstituted hydrazine, where one hydrogen atom is replaced by a 3-methylbutyl (also known as isopentyl or isoamyl) group.

The presence of the alkyl group influences the chemical and physical properties of the hydrazine moiety. Generally, increasing the organic (alkyl) content in a hydrazine derivative makes the compound more organic in character and less like the parent hydrazine. aiaa.org Aliphatic monosubstituted hydrazines are typically colorless liquids that are strongly alkaline, water-soluble, and act as good reducing agents. wikipedia.org The 3-methylbutyl group, with its branched five-carbon chain, contributes to these characteristics, modifying properties such as boiling point, density, and solubility compared to unsubstituted hydrazine or hydrazines with smaller alkyl groups. aiaa.org

Structural Features and Nomenclature of this compound

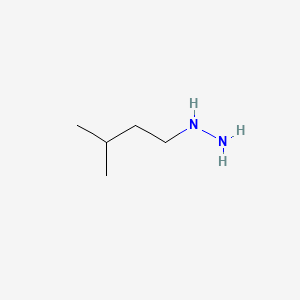

The chemical structure of this compound consists of a 3-methylbutyl group attached to a hydrazine functional group (-NHNH₂). Its systematic IUPAC name is this compound. The compound is also commonly known by synonyms such as isopentylhydrazine or isoamylhydrazine. It is often handled in its more stable salt form, such as this compound hydrochloride or dihydrochloride. nih.govchemsrc.comsigmaaldrich.com

The key structural components are the N-N single bond of the hydrazine core and the C-N bond linking the alkyl chain to the nitrogen atom. The molecule's geometry and reactivity are dictated by the lone pairs of electrons on the two nitrogen atoms and the steric and electronic effects of the branched alkyl substituent.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Isopentylhydrazine, Isoamylhydrazine |

| CAS Number | 66557-84-4 cymitquimica.com |

| Chemical Formula | C₅H₁₄N₂ cymitquimica.com |

| Molecular Weight | 102.18 g/mol cymitquimica.com |

This table presents basic identification data for this compound.

Role as a Versatile Synthon in Organic Chemistry

Alkylhydrazines are recognized as important building blocks, or synthons, in organic synthesis. researchgate.net They are particularly valuable for constructing nitrogen-containing molecules, including various heterocyclic compounds and aza-peptides. researchgate.netangenechemical.com The hydrazine functional group is capable of participating in a wide range of chemical reactions, including condensations, cyclizations, and substitutions. angenechemical.com

This compound serves as a key precursor in the synthesis of more complex molecules. A notable application is in the preparation of active pharmaceutical ingredients. For instance, it is a crucial intermediate in the synthesis of Isocarboxazid, a pharmaceutical compound. organic-chemistry.org The synthesis often involves the reductive alkylation of a hydrazine derivative, a process that highlights the role of the alkylhydrazine as a foundational component. organic-chemistry.orgorganic-chemistry.org

Its utility extends to the formation of various heterocyclic rings, which are core structures in many biologically active compounds. angenechemical.comclockss.org The reaction of the hydrazine moiety with difunctional compounds (e.g., dicarbonyls) is a classic and powerful method for building ring systems like pyrazoles. The specific 3-methylbutyl substituent can be incorporated to modulate the physical and pharmacological properties of the final target molecule. angenechemical.com The versatility of this compound and related alkylhydrazines makes them valuable reagents in medicinal chemistry, agrochemical development, and materials science. researchgate.netangenechemical.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2)3-4-7-6/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAZWNACGZVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylbutyl Hydrazine

Established Synthetic Pathways to Alkyl Hydrazines

The synthesis of alkyl hydrazines is a well-documented field in organic chemistry, with several reliable methods available. These can be broadly categorized into alkylation approaches and reductive amination strategies.

Alkylation of the hydrazine (B178648) nitrogen is a direct method for the synthesis of alkyl hydrazines. researchgate.net This approach involves the reaction of a hydrazine derivative with an alkylating agent. However, controlling the degree of alkylation to prevent the formation of polysubstituted products can be a challenge. researchgate.net To address this, various strategies have been developed.

One effective method involves the use of protecting groups. For instance, a trifluoroacetyl group can be used to temporarily block one of the nitrogen atoms in a hydrazide, allowing for selective alkylation of the other nitrogen. cdnsciencepub.comcdnsciencepub.com The protecting group can then be removed under reductive or hydrolytic conditions to yield the desired N'-alkyl hydrazide. cdnsciencepub.com This three-step process, which includes acylation, alkylation, and deprotection, can often be performed without the need to isolate intermediates, streamlining the synthesis. cdnsciencepub.comcdnsciencepub.com

Another sophisticated approach to achieve selective alkylation is through the formation of a nitrogen dianion. d-nb.infoorganic-chemistry.org By treating a protected hydrazine, such as PhNHNHBoc, with a strong base like n-butyllithium, a stable nitrogen dianion is generated. organic-chemistry.org This highly reactive intermediate can then be selectively alkylated. organic-chemistry.org This method offers precise control over the substitution pattern, allowing for the synthesis of mono- or dialkylated products. organic-chemistry.org The reactivity of the alkylating agent is a key factor, with methyl, allyl, and benzyl (B1604629) halides reacting more rapidly than bulkier alkyl halides. organic-chemistry.org

The direct alkylation of hydrazine with alkyl halides can also be employed, though it often leads to a mixture of products. researchgate.net The reaction conditions, such as the solvent, temperature, and the nature of the base, play a crucial role in determining the product distribution. For example, the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) is a common practice. cdnsciencepub.com

| Alkylation Approach | Key Features | Typical Reagents | Ref. |

| Trifluoroacetyl Hydrazide Alkylation | Selective alkylation of one nitrogen atom; requires protection and deprotection steps. | Trifluoroacetic anhydride, alkyl halides/alcohols, K2CO3/DBU, NaBH4/K2CO3. | cdnsciencepub.com |

| Nitrogen Dianion Alkylation | Highly selective for mono- or dialkylation; uses a strongly basic intermediate. | n-Butyllithium, protected hydrazine (e.g., PhNHNHBoc), alkyl halides. | d-nb.infoorganic-chemistry.org |

| Direct Alkylation | Simpler procedure but can lead to polysubstitution; requires careful control of conditions. | Hydrazine, alkyl halides, base (e.g., K2CO3). | researchgate.net |

Reductive amination is a powerful and versatile method for the synthesis of amines and their derivatives, including alkyl hydrazines. researchgate.net This strategy involves the reaction of a carbonyl compound with a nitrogen-containing nucleophile, in this case, hydrazine or a hydrazine derivative, to form an intermediate hydrazone, which is then reduced to the corresponding hydrazine. organic-chemistry.org

An efficient one-pot method for the reductive alkylation of hydrazine derivatives utilizes α-picoline-borane as the reducing agent. organic-chemistry.orgorganic-chemistry.org This approach avoids the need to isolate the intermediate hydrazone and does not require the use of toxic reagents, making it suitable for larger-scale applications. organic-chemistry.org By carefully selecting the substrates and the stoichiometry of the reagents, various N-alkylhydrazine derivatives can be synthesized. organic-chemistry.org

Enzymatic reductive hydrazination represents a biocatalytic approach to this transformation. nih.gov Imine reductases (IREDs) have been shown to catalyze the reductive amination of a wide range of aldehydes and ketones with hydrazines. nih.gov This method offers the potential for high selectivity and operation under mild reaction conditions. nih.gov The process involves the in-situ formation of a hydrazone from the carbonyl compound and hydrazine, followed by its selective reduction by the IRED. nih.gov

Another notable reductive amination method employs a nickel catalyst with hydrazine hydrate (B1144303) serving as both the nitrogen and hydrogen source. rsc.org This approach is catalyzed by a mesostructured alumina-supported nickel catalyst and has been successfully applied to a variety of aldehydes and ketones. rsc.org The use of borohydride (B1222165) exchange resin (BER) in conjunction with nickel acetate (B1210297) in methanol (B129727) also provides an effective system for the reductive amination of ketones and aldehydes with hydrazine. koreascience.kr

| Reductive Amination Strategy | Key Features | Typical Reagents/Catalysts | Ref. |

| α-Picoline-Borane Reduction | One-pot procedure; avoids isolation of hydrazone; suitable for industrial applications. | α-Picoline-borane, hydrazine derivatives, aldehydes/ketones. | organic-chemistry.orgorganic-chemistry.org |

| Enzymatic Reductive Hydrazination | Biocatalytic; high selectivity; mild reaction conditions. | Imine reductases (IREDs), hydrazine, aldehydes/ketones. | nih.gov |

| Ni-Catalyzed Reductive Amination | Uses hydrazine hydrate as both N and H source; heterogeneous catalysis. | Ni/Al2O3 catalyst, hydrazine hydrate, aldehydes/ketones. | rsc.org |

| BER-Nickel Acetate Reduction | Effective for ketones and aldehydes. | Borohydride exchange resin (BER), Nickel acetate, hydrazine, methanol. | koreascience.kr |

Specific Routes to (3-Methylbutyl)hydrazine

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from the established methodologies for alkyl hydrazine synthesis, utilizing readily available precursors that contain the 3-methylbutyl moiety.

A plausible and direct route to this compound is through the alkylation of hydrazine with a suitable 3-methylbutyl electrophile. A common and commercially available precursor is isoamyl bromide (1-bromo-3-methylbutane). The reaction of isoamyl bromide with an excess of hydrazine hydrate would be expected to yield this compound. The use of a large excess of hydrazine is crucial to minimize the formation of the disubstituted product, 1,2-bisthis compound.

Another viable pathway is the reductive amination of 3-methylbutanal (B7770604). This aldehyde can be reacted with hydrazine to form the corresponding hydrazone, which can then be reduced to this compound. A variety of reducing agents, as discussed in the previous section, could be employed for this reduction, including sodium borohydride, α-picoline-borane, or catalytic hydrogenation.

| Precursor | Synthetic Approach | Key Reaction |

| Isoamyl bromide (1-bromo-3-methylbutane) | Alkylation | Nucleophilic substitution of bromide by hydrazine. |

| 3-Methylbutanal | Reductive Amination | Formation of a hydrazone followed by reduction. |

For the synthesis of this compound via the alkylation of hydrazine with isoamyl bromide, several reaction parameters would need to be optimized to maximize the yield of the desired mono-alkylated product and enhance its purity.

Molar Ratio of Reactants: A large excess of hydrazine hydrate relative to isoamyl bromide is a critical factor to favor mono-alkylation over di-alkylation.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols, such as ethanol, are often suitable solvents for such reactions.

Temperature: The reaction temperature will affect the rate of reaction. A moderate temperature is likely optimal to ensure a reasonable reaction rate without promoting side reactions.

Base: While hydrazine itself is basic, the addition of a non-nucleophilic base could be explored to neutralize the HBr formed during the reaction, although this is often not necessary when a large excess of hydrazine is used.

Purification: Purification of the final product would likely involve distillation under reduced pressure to separate it from unreacted hydrazine and any di-alkylated byproducts.

In the case of the reductive amination of 3-methylbutanal, optimization would focus on the conditions for both the hydrazone formation and the subsequent reduction.

pH Control: The formation of the hydrazone is often pH-dependent. Maintaining a slightly acidic to neutral pH can facilitate this step.

Reducing Agent: The choice of reducing agent is crucial. Mild reducing agents are preferred to avoid over-reduction or side reactions. The stoichiometry of the reducing agent must be carefully controlled.

Catalyst: If catalytic hydrogenation is employed, the choice of catalyst (e.g., Palladium on carbon, Raney nickel) and reaction conditions (pressure, temperature) will significantly impact the outcome.

Work-up Procedure: A proper aqueous work-up is necessary to remove any unreacted aldehyde, hydrazine, and byproducts, followed by extraction and purification of the final product.

| Parameter | Alkylation of Isoamyl Bromide | Reductive Amination of 3-Methylbutanal |

| Key Variable | Molar ratio of hydrazine to alkyl halide | Choice and stoichiometry of reducing agent |

| Solvent | Ethanol, water | Methanol, ethanol |

| Temperature | Moderate (e.g., reflux in ethanol) | Varies with reducing agent (e.g., room temp to reflux) |

| Control of Byproducts | Use of excess hydrazine | Control of reduction conditions |

| Purification | Fractional distillation | Chromatography or distillation |

Advanced Synthetic Techniques in this compound Production

Modern synthetic chemistry offers advanced techniques that could potentially be applied to the synthesis of this compound to improve efficiency, selectivity, and sustainability.

One such advanced method is the use of biocatalysis, as exemplified by the enzymatic reductive hydrazination using imine reductases (IREDs). nih.gov This approach could be applied to the reductive amination of 3-methylbutanal with hydrazine. The use of an enzyme as a catalyst can offer high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.

The development of novel catalytic systems for reductive amination is another area of advancement. For instance, the use of non-precious metal catalysts, such as the nickel-based catalyst described for reductive amination with hydrazine hydrate, presents a more cost-effective and sustainable alternative to traditional methods that may rely on precious metal catalysts. rsc.org

Furthermore, flow chemistry techniques could be employed for the synthesis of this compound. Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with potentially hazardous reagents like hydrazine. The precise control over stoichiometry in a flow system could be particularly advantageous in minimizing the formation of di-alkylated byproducts in the alkylation route.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to telescope multi-step reactions. nih.gov Its application to the synthesis of hydrazine derivatives has been explored to improve efficiency and control over reaction conditions, which is crucial when dealing with potentially unstable intermediates. rsc.orgresearchgate.net

A practical approach for synthesizing hydrazine derivatives from alcohols has been demonstrated using continuous flow technology. rsc.orgbohrium.com This methodology involves the deoxygenation of alcohols in the presence of an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD), and a phosphine (B1218219) reagent. This protocol shows excellent functional group tolerance and is scalable. rsc.org

For the synthesis of this compound, a hypothetical continuous flow process could be envisioned starting from 3-methylbutan-1-ol. In this process, a solution of 3-methylbutan-1-ol, triphenylphosphine, and a suitable solvent like acetonitrile (B52724) would be continuously mixed with a stream of di-tert-butyl azodicarboxylate. The mixture would then pass through a heated reactor coil for a specific residence time to form the protected hydrazine intermediate. Subsequent deprotection would yield the final this compound product. The use of a flow system allows for precise control of temperature and reaction time, minimizing the formation of by-products that can occur in batch processes. researchgate.netrsc.org

| Parameter | Value | Purpose | Source |

| Starting Material | 3-Methylbutan-1-ol | Provides the 3-methylbutyl group | rsc.org, bohrium.com |

| Reagents | Di-tert-butyl azodicarboxylate (DBAD), Triphenylphosphine (Ph3P) | For deoxygenative coupling | rsc.org, bohrium.com |

| Solvent | Acetonitrile (CH3CN) | Optimal solvent for yield | bohrium.com |

| Reactor Type | Perfluoroalkoxy (PFA) tubing or packed bed reactor | Inert material, allows for heating | flinders.edu.au, nih.gov |

| Temperature | 30 - 80 °C | To control reaction rate and selectivity | bohrium.com |

| Residence Time | 5 - 20 minutes | To ensure complete conversion | google.com, nih.gov |

| Post-Processing | In-line purification / deprotection | To isolate the final product | flinders.edu.au |

This interactive table presents a hypothetical continuous flow process for this compound synthesis based on established methods for other hydrazine derivatives.

The key benefit of this approach is the ability to safely handle potentially hazardous reagents and intermediates in a confined and controlled environment, making it an attractive method for industrial production. flinders.edu.au

Catalyst-Mediated Transformations in Hydrazine Synthesis

Catalysis offers green and efficient pathways for the synthesis of hydrazine derivatives by enabling reactions under milder conditions and with higher selectivity. nih.gov Both biocatalysts and metal-based catalysts have been employed in the formation of C-N bonds to produce substituted hydrazines. nih.govorganic-chemistry.org

Biocatalysis:

A promising enzymatic approach involves the use of imine reductases (IREDs) for the reductive amination of carbonyl compounds with hydrazines. nih.gov This biocatalytic method, termed reductive hydrazination, can produce substituted acyclic N-alkylhydrazines. nih.gov For the synthesis of this compound, this would involve the reaction of 3-methylbutanal with hydrazine, catalyzed by an IRED. The enzyme facilitates the formation of a hydrazone intermediate, which is then stereoselectively reduced to the corresponding hydrazine. This method is particularly advantageous for its high selectivity and operation under mild, environmentally friendly conditions. nih.gov

Metal Catalysis:

Various metal-catalyzed cross-coupling reactions have been developed for the synthesis of hydrazines. organic-chemistry.org Palladium-catalyzed reactions, for instance, are effective for coupling aryl halides with hydrazine hydrates. nih.gov While often applied to aryl derivatives, the principles of transition-metal catalysis can be extended to the synthesis of alkyl hydrazines. A potential route to this compound could involve the coupling of a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) with a protected hydrazine nucleophile, such as tert-butyl carbazate, using a palladium or copper catalyst. researchgate.net

Iron, being an abundant and non-toxic metal, has also been investigated as a catalyst. Iron oxide nanoparticles have been shown to catalyze the nucleophilic substitution of activated aryl fluorides with hydrazine hydrate efficiently. nih.gov The development of similar iron-based catalytic systems for alkyl halides could provide a cost-effective and environmentally benign route to compounds like this compound.

| Catalyst Type | Substrates | Reaction Principle | Potential for this compound | Source |

| Biocatalyst (IRED) | 3-Methylbutanal, Hydrazine | Reductive hydrazination | Direct synthesis from aldehyde | nih.gov |

| Palladium | 3-Methylbutyl halide, Protected hydrazine | C-N Cross-coupling | Synthesis from alkyl halide | organic-chemistry.org, nih.gov |

| Copper | 3-Methylbutyl halide, Protected hydrazine | C-N Cross-coupling | Alternative to palladium catalysis | organic-chemistry.org |

| Iron | Activated 3-Methylbutyl substrate, Hydrazine | Nucleophilic substitution | Economical and green alternative | nih.gov |

| Ruthenium | 3-Methylbutan-1-ol, Hydrazine | Borrowing Hydrogen Strategy | Direct alkylation using alcohol | organic-chemistry.org |

This interactive table summarizes potential catalyst-mediated routes for the synthesis of this compound based on current research in hydrazine chemistry.

These catalyst-mediated transformations represent a significant advancement in the synthesis of substituted hydrazines, offering pathways that are often more efficient and selective than traditional methods. organic-chemistry.org

Extensive Literature Search Yields Insufficient Data for this compound

Following a comprehensive search of scientific databases and scholarly articles for research on the chemical compound this compound, it has been determined that there is a notable lack of specific published data concerning its chemical reactivity and mechanistic studies. While the general reactivity of the hydrazine functional group is well-documented, specific experimental details, research findings, and data tables for this compound are not available in the reviewed literature.

The requested article structure, focusing on condensation reactions to form hydrazones, pyrazoles, and oxadiazoles, as well as nucleophilic substitution reactions, requires specific examples and detailed findings that are not present in current scientific publications for this particular compound. General synthetic methods for these types of reactions involving other substituted hydrazines are widely known. For instance, the reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental organic reaction. nih.gov Similarly, the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a standard method for pyrazole (B372694) synthesis. nih.govnih.govbeilstein-journals.orgorganic-chemistry.org The synthesis of 1,3,4-oxadiazoles typically proceeds from acylhydrazides, which can be derived from hydrazines. mdpi.comresearchgate.netrsc.orgorganic-chemistry.org

However, without specific studies on this compound, any discussion would be purely theoretical and speculative. Providing such generalized information would not adhere to the strict requirement of focusing solely on "this compound" and presenting detailed, compound-specific research findings.

Furthermore, no specific studies detailing the role of this compound as a nucleophile in substitution reactions were identified. While hydrazines, in general, can act as nucleophiles due to the lone pair of electrons on the nitrogen atoms, specific substrates, reaction conditions, and outcomes for this compound have not been reported. organic-chemistry.orgwikipedia.orgbyjus.com

Due to the absence of specific research data for this compound in the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.

Chemical Reactivity and Mechanistic Studies of 3 Methylbutyl Hydrazine

Nucleophilic Substitution Reactions Involving (3-Methylbutyl)hydrazine

Alkylation of Hydrazine (B178648) Nitrogen Centers

The alkylation of this compound involves the nucleophilic attack of one of its nitrogen atoms on an alkylating agent, such as an alkyl halide. The two nitrogen atoms in this compound exhibit different reactivity. The terminal nitrogen (Nα) is generally more nucleophilic and less sterically hindered compared to the nitrogen atom substituted with the 3-methylbutyl group (Nβ). Consequently, alkylation is expected to occur preferentially at the Nα position.

However, direct alkylation of hydrazines is often complicated by the potential for multiple alkylations, leading to a mixture of di-, tri-, and even tetra-substituted products. The initial monoalkylation product is itself a nucleophile and can compete with the starting material for the alkylating agent.

To achieve selective monoalkylation, specific synthetic strategies are often employed. One approach involves the use of a large excess of the hydrazine derivative to favor mono-substitution. Another, more controlled method, relies on the formation of a nitrogen dianion intermediate. d-nb.infoorganic-chemistry.org This involves treating a protected hydrazine with a strong base (e.g., n-butyllithium) to deprotonate both nitrogen atoms. The resulting dianion can then be sequentially alkylated with different electrophiles in a controlled, one-pot fashion, allowing for the synthesis of specifically substituted hydrazine derivatives. d-nb.info While this method has not been explicitly reported for this compound, it represents a viable strategy for its selective alkylation.

Acylation Reactions

This compound readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters. This reaction is a standard nucleophilic acyl substitution, where the hydrazine acts as the nucleophile. Similar to alkylation, the terminal -NH2 group is the more reactive site due to lower steric hindrance. The reaction proceeds via the attack of the terminal nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the corresponding N-acyl-(3-methylbutyl)hydrazine.

These acylation reactions are typically high-yielding and are fundamental in the synthesis of more complex molecules, including various heterocyclic compounds and hydrazide derivatives. wustl.edu Studies on phenylhydrazines have shown that reaction conditions can be controlled to produce diacyl derivatives if desired. wustl.edu

Redox Chemistry of this compound

Consistent with the general character of hydrazine derivatives, this compound is a potent reducing agent. The reducing power of hydrazines stems from their ability to be oxidized, typically resulting in the formation of stable dinitrogen (N2) gas, which provides a strong thermodynamic driving force for the reaction. It is a general principle that the reducing power of hydrazine decreases with increasing alkyl substitution. organic-chemistry.org

As a Reducing Agent in Organic Transformations

The utility of this compound as a reducing agent is most evident in its application to various organic functional groups. Its behavior mirrors that of hydrazine hydrate (B1144303), a common laboratory and industrial reagent for such transformations.

Reduction of Nitro Functional Groups

This compound is expected to be an effective reagent for the reduction of nitro groups, particularly in aromatic compounds, to the corresponding primary amines. This transformation is one of the most important methods for synthesizing anilines. The reaction is typically carried out using hydrazine hydrate in the presence of a metal catalyst. niscpr.res.inniscpr.res.in

A variety of catalysts are effective, with palladium on carbon (Pd/C), Raney nickel, and iron-based catalysts being common choices. wikipedia.orgcommonorganicchemistry.com The reaction is generally chemoselective, allowing for the reduction of a nitro group in the presence of other reducible functionalities like halogens, nitriles, and esters. niscpr.res.in

The general mechanism involves the catalytic decomposition of the hydrazine derivative on the metal surface to generate reactive hydrogen species, which then effect the reduction of the nitro group. The reaction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine.

Table 1: Representative Examples of Catalytic Transfer Hydrogenation of Nitroarenes Using a Hydrazine/Catalyst System

Data sourced from studies on hydrazine hydrate and are representative of the general reaction class. niscpr.res.inniscpr.res.in

Reduction of Azide (B81097) Functional Groups

The conversion of organic azides to primary amines is another key reductive application for which this compound would be suitable. This transformation is a reliable and clean method for amine synthesis, as the only byproduct is nitrogen gas. youtube.com

The reduction is commonly achieved by treating the azide with hydrazine in the presence of a palladium catalyst in a protic solvent like methanol (B129727) or ethanol. lookchem.com This method is highly efficient for a wide variety of both alkyl and aryl azides, providing the corresponding amines in high yields. lookchem.com The chemoselectivity is generally excellent, leaving other functional groups intact.

Table 2: Examples of Azide Reduction Using a Hydrazine/Palladium System

Products listed are based on the facile reduction of various azides with a hydrazine/palladium system as reported in the literature. lookchem.com

Other Reductive Applications

A classic and highly important reductive application of hydrazines is the Wolff-Kishner reduction . This reaction converts the carbonyl group of aldehydes and ketones into a methylene (B1212753) (-CH2-) group under strongly basic conditions. wikipedia.orgbyjus.comalfa-chemistry.comjk-sci.com

The mechanism involves two main stages. First, this compound would condense with the carbonyl compound to form an N-(3-methylbutyl)hydrazone intermediate. In the second stage, treatment with a strong base (like potassium hydroxide (B78521) or potassium tert-butoxide) at high temperatures in a high-boiling solvent (such as ethylene (B1197577) glycol) induces a series of deprotonation and protonation steps. byjus.com This process ultimately leads to the elimination of dinitrogen gas and the formation of a carbanion, which is then protonated by the solvent to yield the final alkane product. wikipedia.orgbyjus.com

The Wolff-Kishner reduction is complementary to the Clemmensen reduction, which achieves the same transformation under acidic conditions. Therefore, it is particularly useful for substrates that are sensitive to acid but stable in strong base. organic-chemistry.org

Oxidative Transformations of this compound

No specific research findings on the oxidative transformations of this compound were identified.

Stereochemical Influences on Reactivity and Selectivity

No specific research findings on the stereochemical influences on the reactivity and selectivity of this compound were identified.

Chemical Synthesis of 3 Methylbutyl Hydrazine Derivatives and Analogues

Design Principles for Novel Hydrazine (B178648) Derivatives

The design of new hydrazine derivatives is guided by principles aimed at optimizing their chemical, physical, and biological properties. Hydrazines and their derivatives, hydrazides and hydrazones, are highly reactive and serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov The core design strategies often revolve around several key objectives:

Bioisosteric Replacement: The hydrazine moiety can be incorporated as a bioisostere of other functional groups to modulate biological activity. Its unique stereoelectronic properties can lead to enhanced binding with biological targets.

Scaffold Hopping: The 3-methylbutyl group, also known as the isopentyl group, can be introduced to explore new chemical space. This lipophilic moiety can enhance membrane permeability or fit into specific hydrophobic pockets of enzymes or receptors.

Modulation of Physicochemical Properties: The introduction of the branched alkyl 3-methylbutyl chain can influence properties such as lipophilicity, solubility, and metabolic stability. These factors are critical in the development of pharmacologically active compounds.

Conformational Restriction: Incorporating the hydrazine moiety into a rigid heterocyclic ring system restricts its conformational freedom. This can lead to a more defined three-dimensional structure, which can improve selectivity for a particular biological target.

Access to Diverse Heterocyclic Systems: Hydrazine is a key building block for numerous nitrogen-containing heterocycles. nih.govnih.gov The design process often targets specific heterocyclic cores known for their biological relevance, using the (3-methylbutyl)hydrazine as a key reagent to introduce a specific substitution pattern.

The ultimate goal is to create molecules with desired characteristics, whether for medicinal chemistry, materials science, or agrochemicals. The design phase carefully considers the role of each part of the molecule—the hydrazine core, the 3-methylbutyl substituent, and any other appended groups—to achieve a target property profile.

Synthetic Strategies for this compound-Containing Heterocycles

This compound is a valuable nucleophilic reagent for constructing a variety of nitrogen-containing heterocyclic rings. The two nitrogen atoms of the hydrazine group readily participate in cyclization reactions with suitable electrophilic partners.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most prevalent method for their synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govmdpi.com

When this compound reacts with an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The regioselectivity of this reaction can often be controlled by the reaction conditions. organic-chemistry.orgmdpi.com

A general scheme for this synthesis is the reaction of this compound with a 1,3-dicarbonyl compound. The selection of solvents and catalysts can influence the reaction's efficiency and regiochemical outcome. organic-chemistry.orgmdpi.com For instance, conducting the reaction in N,N-dimethylacetamide can provide good yields and high regioselectivity. organic-chemistry.org

| 1,3-Dicarbonyl Precursor | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Acetylacetone | Ethanol, Reflux | 1-(3-Methylbutyl)-3,5-dimethyl-1H-pyrazole | Good |

| Benzoylacetone | N,N-Dimethylacetamide, Room Temp | Predominantly 1-(3-Methylbutyl)-5-methyl-3-phenyl-1H-pyrazole | Good |

| Dibenzoylmethane | Acetic Acid, Reflux | 1-(3-Methylbutyl)-3,5-diphenyl-1H-pyrazole | High |

Triazoloquinazolines are fused heterocyclic systems containing both triazole and quinazoline (B50416) rings. Their synthesis can be complex, often involving multiple steps. A common strategy involves building the quinazoline core first, followed by the annulation of the triazole ring.

One potential pathway to a (3-methylbutyl)-substituted triazoloquinazoline could start from a 2-hydrazinylquinazoline (B3132022) intermediate. This intermediate can then be cyclized with a one-carbon source, such as triethyl orthoformate or carbon disulfide, to form the fused triazole ring. researchgate.net The (3-methylbutyl) group would be introduced via the initial reaction of a substituted anthranilic acid derivative with this compound or by displacing a leaving group on the quinazoline ring with this compound. frontiersin.org

| Starting Material | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 2-Chloroquinazoline | This compound | 2-Hydrazinyl-quinazoline derivative | Nucleophilic Aromatic Substitution |

| 2-Hydrazinyl-quinazoline derivative | Triethyl orthoformate | nih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[4,3-c]quinazoline derivative | Cyclization |

The versatility of this compound extends to the synthesis of other important N-heterocycles.

Pyridazinones: These six-membered heterocycles can be synthesized by reacting hydrazines with 1,4-dicarbonyl compounds, particularly γ-ketoacids. The reaction with this compound would lead to N-(3-methylbutyl) substituted pyridazinones.

Indazoles: Also known as benzopyrazoles, indazoles can be formed through various cyclization strategies. One method involves the reaction of a 2-formylphenylboronic acid with a substituted hydrazine, which could be adapted for this compound to produce 1-(3-methylbutyl)indazole. thieme-connect.de

1,2,4-Triazoles: These can be prepared by reacting hydrazines with acylhydrazides or other suitable precursors, followed by cyclization.

The choice of synthetic route depends on the desired heterocyclic system and the availability of starting materials. Many of these syntheses benefit from modern techniques like microwave irradiation or the use of green solvents to improve yields and reduce environmental impact. mdpi.com

Functionalization of the 3-Methylbutyl Chain

While most synthetic strategies focus on incorporating the entire this compound unit to form a heterocyclic core, another approach involves the subsequent functionalization of the 3-methylbutyl alkyl chain itself. This late-stage functionalization can introduce new chemical handles or modify the molecule's properties without altering the core structure.

This is a challenging area of synthesis due to the relative inertness of C-H bonds in an alkyl chain. However, advances in C-H activation and functionalization chemistry offer potential pathways.

Radical Halogenation: Free-radical bromination, for example, could selectively introduce a bromine atom at the tertiary carbon of the isopentyl group, which could then be used in subsequent cross-coupling reactions.

Oxidation: Directed oxidation reactions could potentially introduce a hydroxyl group onto the alkyl chain, creating an alcohol that can be further modified.

Photocatalysis: Modern photocatalytic methods have shown promise in activating remote C-H bonds, offering a potential, albeit complex, route to functionalize the chain.

These methods are not yet widely applied specifically to the 3-methylbutyl chain within complex hydrazine derivatives but represent a frontier in synthetic chemistry for creating novel analogues.

Regioselective Synthesis of Substituted Hydrazine Analogues

Regioselectivity is a critical consideration when synthesizing substituted heterocycles from unsymmetrical precursors. In the context of this compound, the two nitrogen atoms are distinct (Nα attached to the alkyl group and the terminal Nβ), but the key regiochemical question arises when the other reactant is also unsymmetrical.

As discussed in the synthesis of pyrazoles (Section 4.2.1), the reaction of this compound with an unsymmetrical 1,3-diketone (R¹COCH₂COR³) can yield two different regioisomers. mdpi.com The outcome depends on which nitrogen atom of the hydrazine attacks which carbonyl carbon.

Steric Control: The bulkier 3-methylbutyl group can sterically hinder the approach of its attached nitrogen (Nα) to the more sterically crowded carbonyl group of the diketone. This often directs the terminal NH₂ group (Nβ) to react at the more hindered site.

Electronic Control: The electronic nature of the R¹ and R³ groups on the diketone influences the electrophilicity of the carbonyl carbons. The more nucleophilic terminal nitrogen (Nβ) of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.

Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can significantly influence the reaction pathway and, therefore, the regiochemical outcome. mdpi.com For example, acidic conditions can favor one tautomeric form of the intermediate over another, leading to a single major product.

A study on the synthesis of tetra-substituted phenylaminopyrazoles highlighted that the substituted nitrogen atom of methyl- or benzyl-hydrazine selectively displaces a methylthio group, and the terminal NH₂ group then reacts in a specific manner to form a unique N¹-substituted pyrazole, demonstrating high regioselectivity. nih.gov Similar principles would apply to this compound, allowing for the controlled synthesis of specific isomers by carefully choosing the reactants and conditions.

Applications of 3 Methylbutyl Hydrazine in Advanced Organic and Industrial Chemistry

As a Key Building Block for Complex Organic Molecules

(3-Methylbutyl)hydrazine serves as a crucial starting material for the construction of complex heterocyclic structures that form the core of many biologically active molecules. Its primary application in this context is in the synthesis of substituted pyrazole (B372694) rings. The reaction of this compound with a 1,3-dicarbonyl compound or its equivalent leads to the formation of a pyrazole ring through a condensation reaction.

A notable example is its use in the synthesis of novel pyrazole derivatives with potential therapeutic applications. For instance, this compound phosphate (B84403) has been utilized as a key intermediate in the preparation of pyrazole compounds that are investigated for their potential as antidepressants. nih.gov The synthesis involves the reaction of this compound with a suitable dicarbonyl precursor to construct the pyrazole core, which is then further functionalized to yield the target molecule.

The isopentyl group of this compound often imparts specific physicochemical properties to the final molecule, such as increased lipophilicity, which can be crucial for its biological activity and pharmacokinetic profile.

| Precursor 1 | Precursor 2 | Resulting Complex Molecule Core | Potential Application |

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyrazole | Pharmaceuticals (e.g., Antidepressants) |

| This compound | 3-Cyano-2-oxo-propanoic acid ethyl ester | Substituted Pyrazole | NIK Inhibitors (e.g., for Cancer Therapy) |

Role in the Synthesis of Fine Chemicals

The reactivity of this compound makes it a valuable reagent in the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities and used in specialized applications. Its role often involves the introduction of the N-N bond and the isopentyl group into a target molecule.

The synthesis of specialized pyrazole derivatives for research and development purposes is a key area of its application in fine chemical synthesis. These pyrazoles can be used as intermediates in the discovery of new drugs or materials. The reaction conditions for the synthesis of these pyrazoles can be tailored to achieve high yields and purity, which is a critical aspect of fine chemical manufacturing.

The synthesis of NIK inhibitor precursors, as mentioned earlier, also falls under the category of fine chemical synthesis, as these intermediates are produced in a highly pure form for subsequent reaction steps. researchgate.net

Application in Agrochemical Synthesis

Hydrazine (B178648) derivatives are a well-established class of compounds used in the development of various agrochemicals. scispace.com this compound, with its specific alkyl substitution, serves as a precursor in the synthesis of certain types of pesticides.

While pyrazole and triazole-based compounds are known to exhibit herbicidal activity, specific examples of herbicides synthesized directly from this compound are not extensively documented in publicly available literature and patents. google.com However, the general synthetic routes to pyrazole-containing herbicides often involve the condensation of a hydrazine with a β-dicarbonyl compound. google.com In principle, this compound could be employed in such synthetic strategies to generate novel herbicide candidates, where the 3-methylbutyl group could influence the selectivity and efficacy of the final product.

A significant application of this compound in agrochemical synthesis is as a precursor for insecticides. A patent has described the use of this compound in the synthesis of substituted malonamides which exhibit insecticidal properties. researchgate.net The synthesis involves the reaction of this compound with a suitable malonic acid derivative to produce the final active ingredient.

| Agrochemical Class | Synthetic Precursor | Resulting Active Ingredient Class |

| Insecticide | This compound | Substituted Malonamides |

The utility of hydrazine derivatives extends to other plant protection agents such as fungicides and plant growth regulators. Triazole-based fungicides, for example, are a major class of agrochemicals, and their synthesis often involves hydrazine derivatives. solarchem.cn Although direct synthesis of commercial fungicides using this compound is not prominently reported, its potential as a building block for novel triazole or other heterocyclic fungicides remains an area of interest for agrochemical research. Similarly, while various chemical structures are known to act as plant growth regulators, the specific use of this compound in their synthesis is not well-documented in the current scientific literature. phytotechlab.comnih.gov

Utilization as a Protecting Group in Multistep Synthesis

In multistep organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.org While various N-protecting groups for hydrazines are known, such as the tert-butoxycarbonyl (Boc) group, the use of a simple alkyl group like 3-methylbutyl as a protecting group is not a common strategy. semanticscholar.org

The primary reason for this is the stability of the C-N bond. A good protecting group must be easily and selectively removed under mild conditions. wikipedia.org The N-(3-methylbutyl) group forms a stable bond with the nitrogen atom of the hydrazine, and its cleavage typically requires harsh reductive or oxidative conditions that are often not compatible with other functional groups in a complex molecule. rsc.orgorganic-chemistry.org

Orthogonal Protecting Group Strategies

In the complex, multi-step synthesis of molecules like peptides and other natural products, orthogonal protecting group strategies are essential. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling precise chemical modifications at specific sites.

Hydrazine and its derivatives, including alkylhydrazines like this compound, are not typically used as protecting groups themselves. Instead, they are crucial reagents for the deprotection step in certain orthogonal schemes. thieme-connect.de They are particularly effective for the cleavage of amine-protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). sigmaaldrich.commerckmillipore.com

These protecting groups are stable under the acidic and basic conditions used to remove other common protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. merckmillipore.com However, they are selectively and rapidly cleaved by treatment with a dilute solution of hydrazine (e.g., 2% hydrazine in dimethylformamide, DMF). sigmaaldrich.comresearchgate.net This orthogonality makes hydrazine-labile groups invaluable for synthesizing complex molecules, such as cyclic or branched peptides, where side-chain modification is required while the peptide remains attached to a solid support. sigmaaldrich.commerckmillipore.com this compound, as a nucleophilic hydrazine derivative, would be expected to function similarly in these deprotection reactions.

Table 1: Role of Hydrazine Derivatives in Orthogonal Protection Schemes

| Protecting Group | Commonly Used For | Stable To | Cleavage Reagent | Orthogonal To |

|---|---|---|---|---|

| Dde/ivDde | Lysine ε-amino group | Acid (TFA), Base (Piperidine) | 2% Hydrazine in DMF | Fmoc, Boc, tBu |

| Dmab | Asp/Glu carboxyl group | Base (Piperidine), TFA | 2% Hydrazine in DMF | Fmoc, tBu |

Cleavage Mechanisms of (3-Methylbutyl)-Derived Protecting Groups

As established, hydrazines like this compound are cleavage agents rather than protecting groups. The mechanism by which they remove groups like Dde and ivDde involves a nucleophilic attack followed by a cyclization reaction.

The cleavage of the Dde group proceeds through the following steps:

Nucleophilic Attack: The hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the cyclohexanedione ring of the Dde group. researchgate.net

Ring Opening and Cyclization: This initial attack leads to the opening of the dione (B5365651) ring. A subsequent intramolecular cyclization occurs, where the second nitrogen of the hydrazine attacks the other carbonyl group.

Release and Product Formation: This cyclization results in the formation of a stable, UV-active indazole by-product and the release of the deprotected amine. merckmillipore.com The formation of this chromophoric by-product is advantageous as it allows the progress of the deprotection reaction to be monitored spectrophotometrically. iris-biotech.de

A similar mechanism applies to the cleavage of the 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl)amino)benzyl (Dmab) ester protecting group. The process is initiated by the hydrazine-mediated removal of the N-ivDde group, which then triggers the collapse and release of the protected carboxylic acid through a 1,6-elimination reaction. sigmaaldrich.commerckmillipore.com

Reagent in Polymer Chemistry (e.g., Precursor to Foaming Agents)

Hydrazine derivatives are precursors for the synthesis of azo compounds, which are widely used as chemical blowing agents (foaming agents) in the polymer industry. wikipedia.orgtaylorandfrancis.com this compound can be converted into its corresponding azoalkane, 1,1'-azobis(3-methylbutane).

The synthesis typically involves the oxidation of the hydrazine. cdnsciencepub.comsci-hub.se For instance, 1,2-dialkylhydrazines can be oxidized to the corresponding azoalkanes in high yields using reagents like mercuric oxide. cdnsciencepub.com

Azoalkanes function as foaming agents due to their thermal instability. When heated to a specific decomposition temperature during polymer processing, the azo compound decomposes, releasing nitrogen gas (N₂). acs.orgnih.govwikipedia.org This gas creates a cellular structure within the polymer matrix, resulting in a foam. misrelnour.nethy-titan.com The decomposition of azoalkanes is an irreversible, exothermic reaction. wikipedia.orgrsc.org The choice of a specific azoalkane allows for control over the foaming temperature to match the processing window of the polymer.

Table 2: this compound as a Precursor to Azo Foaming Agents

| Precursor | Oxidation | Azo Compound | Thermal Decomposition | Products | Application |

|---|---|---|---|---|---|

| This compound | [O] | 1,1'-Azobis(3-methylbutane) | Heat (Δ) | 2 R• + N₂(gas) | Polymer Foaming |

R represents the 3-methylbutyl radical.

Role in Corrosion Inhibition Studies

Hydrazine and its organic derivatives are recognized as effective corrosion inhibitors, particularly for protecting steel in acidic environments. jmaterenvironsci.comnih.govscielo.org.za The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov

The inhibition mechanism involves several interactions:

Adsorption: The inhibitor molecules displace water molecules from the metal surface. researchgate.net

Film Formation: A protective film forms, blocking the active sites where corrosion (both anodic dissolution of the metal and cathodic hydrogen evolution) occurs. jmaterenvironsci.com

Bonding: The lone pair of electrons on the nitrogen atoms of the hydrazine moiety facilitates adsorption onto the metal surface. nih.govmdpi.com This can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bonding via electron donation to the vacant d-orbitals of iron). nih.govmdpi.com

The structure of the organic part of the molecule, in this case, the 3-methylbutyl group, influences the effectiveness of the inhibitor. The alkyl chain can increase the surface area covered by the molecule and affect the stability and packing of the protective film. ohio.edu Studies on various hydrazine derivatives have shown that their inhibition efficiency increases with concentration. jmaterenvironsci.commdpi.com They often act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. nih.govmdpi.com

Table 3: Research Findings on Hydrazine Derivatives as Corrosion Inhibitors for Steel

| Inhibitor Derivative | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| 1,2-bis(thiophen-2-ylidenemethyl)hydrazine | 2 M H₃PO₄ | 85.6 | EIS | jmaterenvironsci.com |

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | 1 M HCl | >93 | EIS | nih.gov |

| N'-benzylidene-benzohydrazide | 1 M HCl | 97 | Weight Loss | scielo.org.za |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Isoamylhydrazine |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |

| 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl)amino)benzyl | Dmab |

| 1,1'-Azobis(3-methylbutane) | - |

| 1,2-bis(pyrrol-2-ylidenemethyl)hydrazine | HZ1 |

| 1,2-bis(thiophen-2-ylidenemethyl)hydrazine | HZ2 |

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | SSBM |

| N'-benzylidene-benzohydrazide | - |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine | DHMeT |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| Nitrogen | N₂ |

Analytical Methodologies for 3 Methylbutyl Hydrazine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating (3-Methylbutyl)hydrazine from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often with modifications to address the specific chemical properties of alkylhydrazines.

High-performance liquid chromatography is a versatile technique for the analysis of alkylhydrazines. However, the high polarity of compounds like this compound makes their retention on traditional reversed-phase columns challenging. helixchrom.com To overcome this, specialized columns and derivatization techniques are employed.

Chromatographic Modes: Mixed-mode chromatography, particularly using columns with both cation-exchange and reversed-phase characteristics (like Coresep 100), has proven effective for retaining polar compounds like hydrazine (B178648). helixchrom.com This approach allows for separation based on ionic interactions as well as hydrophobicity.

Derivatization for HPLC-MS/MS: For enhanced sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS), derivatization is an essential step. oup.com This process involves reacting the hydrazine with a reagent to form a more stable, less polar, and more easily detectable derivative. A study on alkylhydrazines in water samples utilized 1-Nitro-2-Naphthaldehyde as a derivatizing agent, which significantly improved sensitivity in UHPLC-MS/MS analysis. oup.com Isotope-coded derivatization has also been developed to enable precise quantification and eliminate matrix effects in complex samples. nih.gov

Table 1: Illustrative HPLC-MS/MS Conditions for Derivatized Alkylhydrazines

| Parameter | Condition |

| Column | C18 or similar reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives (e.g., formic acid) |

| Derivatizing Agent | 1-Nitro-2-Naphthaldehyde |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Ionization Mode | Electrospray Ionization in positive ion mode (ESI+) |

Data generalized from methods for alkylhydrazine analysis. oup.com

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct GC analysis of alkylhydrazines like this compound presents significant challenges due to their high reactivity, polarity, and chemical instability, which can lead to undesirable interactions with the column and poor peak shapes. researchgate.netresearchgate.net Consequently, derivatization is a nearly ubiquitous step in the GC analysis of hydrazines. researchgate.netcdc.gov

The use of capillary columns is generally preferred over packed columns due to their higher separation efficiency and sensitivity. researchgate.net When coupled with a mass spectrometry detector, GC-MS provides a highly selective and powerful tool for both quantification and identification. cdc.gov

To overcome the challenges of direct GC analysis, this compound is typically converted into a more stable and volatile derivative prior to injection. The most common strategy involves the reaction with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. researchgate.netresearchgate.net This reaction reduces the polarity and reactivity of the analyte, improving its chromatographic behavior.

Several derivatizing agents have been successfully used for the GC analysis of hydrazines. The selection of the agent depends on the specific requirements of the analysis, such as the desired sensitivity and the sample matrix.

Acetone (B3395972): Acetone is an inexpensive and effective reagent that reacts rapidly with hydrazines to form acetone azine derivatives. acs.orgnih.gov This method has been developed for determining trace levels of hydrazine in various samples, including drinking water and pharmaceutical ingredients, often using headspace GC-MS for analysis. acs.orgresearchgate.netnih.gov

Ortho-phthalaldehyde (OPA): OPA has been used as a derivatizing agent for the sensitive determination of hydrazine in water samples. nih.gov The resulting derivative is extracted into an organic solvent before GC-MS analysis.

Fluorinated Aldehydes: Reagents like pentafluorobenzaldehyde (B1199891) are used to create derivatives that are highly sensitive to electron capture detection (ECD), although nitrogen-phosphorus detectors (NPD) or mass spectrometers are also commonly used. nih.gov

Table 2: Common Derivatization Strategies for GC Analysis of Hydrazines

| Derivatizing Agent | Resulting Derivative | Typical Reaction Conditions | Analytical Method | Reference |

| Acetone | Acetone (3-methylbutyl)hydrazone | Aqueous phase reaction at room temperature. | Headspace GC-MS | acs.orgresearchgate.net |

| Ortho-phthalaldehyde (OPA) | Phthalazine derivative | Reaction at pH 2 and 70°C for 20 minutes. | GC-MS | nih.gov |

| Pentafluorobenzaldehyde | Pentafluorobenzaldehyde (3-methylbutyl)hydrazone | Reaction in aqueous fraction, followed by extraction. | GC/NPD, GC/MS | nih.gov |

| p-Chlorobenzaldehyde | p-Chlorobenzaldehyde (3-methylbutyl)hydrazone | Derivatization of aqueous fraction, followed by extraction. | GC/NPD | nih.gov |

Gas Chromatography (GC)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

¹H NMR Predictions: The proton NMR spectrum is expected to show distinct signals for the protons of the 3-methylbutyl group and the hydrazine moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). msu.edu

The protons on the nitrogen atoms (-NH and -NH₂) would appear as broad singlets, and their chemical shifts can be variable depending on solvent and concentration. They can also undergo exchange with D₂O.

The methylene (B1212753) group adjacent to the hydrazine nitrogen (-CH₂-NH-) would be deshielded and appear as a triplet.

The other protons of the alkyl chain would appear in the typical aliphatic region (around 0.9-1.7 ppm).

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| (CH₃)₂CH- | ~0.9 | Doublet |

| (CH₃)₂CH- | ~1.7 | Multiplet |

| -CH₂-CH₂-NH- | ~1.5 | Quartet |

| -CH₂-NH- | ~2.7 | Triplet |

| -NH-NH₂ | Variable (Broad) | Singlet |

| -NH-NH₂ | Variable (Broad) | Singlet |

Note: These are estimated values based on general NMR principles.

¹³C NMR Predictions: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | ~22.5 |

| (CH₃)₂CH- | ~26.0 |

| -CH₂-CH₂-NH- | ~39.0 |

| -CH₂-NH- | ~52.0 |

Note: These are estimated values based on general NMR principles.

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

The molecular weight of this compound (C₅H₁₄N₂) is 102.18 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 102.

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. This would lead to the loss of an isobutyl radical (•C₄H₉) to form an ion at m/z 45, or the loss of a propyl radical (•C₃H₇) to form an ion at m/z 59.

N-N Bond Cleavage: The weak nitrogen-nitrogen single bond can cleave, leading to ions corresponding to the (3-methylbutyl)amino radical cation and the amino radical cation.

Alkyl Chain Fragmentation: Fragmentation can also occur along the alkyl chain, leading to the loss of smaller neutral fragments like methyl (CH₃) or ethyl (C₂H₅) groups.

Analysis is often performed using GC-MS, where the mass spectrometer serves as the detector for the gas chromatograph. nih.gov As previously noted, analysis is typically performed on the more stable hydrazone derivatives, which yield cleaner and often more interpretable mass spectra. rsc.org The fragmentation of these derivatives is dominated by pathways related to the hydrazone structure. rsc.org

Table 5: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 102 | [C₅H₁₄N₂]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 71 | [C₅H₁₁]⁺ (Loss of •N₂H₃) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

| 45 | [CH₂NHNH₂]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Note: These are predicted fragments based on the structure and general fragmentation rules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the functional group identification of this compound. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.

For this compound, the IR spectrum is characterized by absorption bands corresponding to N-H, C-H, and N-N bonds. The primary amine (-NH2) group gives rise to two distinct stretching vibrations in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. A broad absorption band in the 1650-1580 cm⁻¹ range is indicative of the N-H bending (scissoring) vibration. The aliphatic isopentyl ((3-Methylbutyl)) group is identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. The N-N single bond stretch is typically weak and appears in the 1100-1000 cm⁻¹ region of the spectrum. vscht.czspecac.com

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium, Broad |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Alkyl (CH₂) | C-H Bend (scissoring) | ~1465 | Medium |

| Alkyl (CH₃) | C-H Bend (rocking) | ~1370 | Medium |

| Hydrazine (N-N) | N-N Stretch | 1100 - 1000 | Weak |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the determination of this compound. mdpi.com These techniques are based on the electro-oxidation of the hydrazine moiety at the surface of a working electrode. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are frequently employed. nih.gov

The direct electro-oxidation of hydrazines on bare electrodes often requires a high overpotential and suffers from sluggish kinetics. mdpi.com To enhance the electrochemical response, the working electrode is commonly modified with materials that exhibit electrocatalytic activity towards hydrazine oxidation. mdpi.com These modifications lead to a lower oxidation potential, a higher peak current, and consequently, a lower limit of detection.

A wide variety of materials have been used to modify electrodes, including metal nanoparticles (e.g., gold, palladium), metal oxides, and carbon-based nanomaterials like graphene and carbon nanotubes. nih.gov For example, a sensor based on a glassy carbon electrode (GCE) modified with a composite of electrochemically reduced graphene oxide (ErGO) and PEDOT:PSS has been shown to detect hydrazine with a limit of detection as low as 0.01 μM. nih.gov Similarly, a sensor using molybdenum diselenide (MoSe2) as an electrode modifier achieved a detection limit of 0.091 µM. mdpi.com

Interactive Table 3: Performance of Various Modified Electrodes for Hydrazine Detection

| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |

| ErGO/PEDOT:PSS/GCE nih.gov | DPV, Amperometry | 0.2 - 100 | 0.01 |

| MoSe₂/GC mdpi.com | Linear Sweep Voltammetry | Not Specified | 0.091 |

| Poly(dopamine)/ITO mdpi.com | Cyclic Voltammetry | 100 - 10,000 | 1 |

| RGO/Pt(II) tetraphenylporphyrin/GCE nih.gov | Amperometry | 0.013 - 232 | 0.005 |

Advancements in Hydrazine Analytical Chemistry

The field of analytical chemistry for hydrazine and its derivatives is continually evolving, driven by the need for greater sensitivity, selectivity, and on-site detection capabilities. Recent advancements have focused on several key areas.

A major trend is the development of novel nanomaterials for use in electrochemical sensors. Composites incorporating graphene, carbon nanotubes, and metallic nanoparticles have demonstrated superior electrocatalytic properties, leading to sensors with ultra-low detection limits and high sensitivity. nih.govnih.gov The synergistic effects between these materials enhance electron transfer rates and provide a larger surface area for the electrochemical reaction.

In chromatographic methods, progress has been made in developing more robust derivatization agents and highly efficient separation columns. researchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides exceptional selectivity and allows for the precise quantification of alkylhydrazines in complex matrices like environmental and food samples. nih.gov Novel isotope-coded derivatization reagents have also been introduced to eliminate matrix effects and improve quantification accuracy. nih.gov

Furthermore, new ionization techniques for mass spectrometry, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), are being explored for the rapid, direct analysis of hydrazines from surfaces with minimal sample preparation. techbriefs.com These ambient ionization methods hold promise for real-time monitoring and high-throughput screening applications. The combination of these advanced separation, detection, and ionization techniques continues to push the boundaries of hydrazine analysis, enabling more accurate risk assessment and environmental monitoring. cdc.govresearchgate.net

Theoretical and Computational Studies of 3 Methylbutyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine molecular energies, structures, and wavefunctions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. imist.ma It is frequently used to investigate the properties of hydrazine (B178648) derivatives. earthlinepublishers.com In DFT, the electronic energy of a system is determined from its electron density. The choice of the functional, which approximates the exchange-correlation energy, is critical. For hydrazine derivatives, a variety of functionals have been tested and applied. qnl.qa

Commonly used functionals include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. imist.mamdpi.com Other functionals like M05-2X have been shown to provide highly accurate results for properties such as N-N bond dissociation energies in organonitrogen compounds. sci-hub.box DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and calculate thermodynamic parameters. For instance, studies on similar molecules have successfully used the B3LYP/6-311++G(d,p) level of theory to fully optimize molecular structures and investigate intermolecular interactions. earthlinepublishers.commdpi.com

Table 1: Representative DFT-Calculated Properties for an Alkylhydrazine (Monomethylhydrazine - MMH)

| Property | Method | Calculated Value |

|---|---|---|

| N-N Bond Dissociation Enthalpy | M05-2X | 269.4 kJ/mol sci-hub.box |

| Proton Affinity at N(1) | B3LYP/6-311+G(d,p) | 887.4 kJ/mol |

| Proton Affinity at N(2) | B3LYP/6-311+G(d,p) | 910.0 kJ/mol |

| Dipole Moment | B3LYP/6-31G(d) | 1.95 Debye |

This table presents representative data for MMH, a structurally similar alkylhydrazine, to illustrate typical values obtained through DFT calculations.

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, offering higher accuracy at a greater computational cost. These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly important. High-level composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3, CBS-APNO) theories are used to obtain highly accurate thermodynamic data, such as bond dissociation enthalpies (BDEs). sci-hub.box

For hydrazine derivatives, these methods have been used to calculate N-N BDEs with a root-mean-square error as low as 2.2 kJ/mol compared to experimental values. sci-hub.box Another powerful ab initio method is the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), often considered the "gold standard" in quantum chemistry for its accuracy. nih.gov Such methods are vital for creating reliable potential energy surfaces for reaction dynamics studies. nih.gov

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔEgap) is a key indicator of molecular stability and reactivity.

For hydrazine and its alkyl derivatives, the HOMO is typically a non-bonding orbital (n) with significant character on the nitrogen atoms, specifically from the lone pairs. The LUMO is usually an anti-bonding sigma orbital (σ*) associated with the N-N or N-H bonds. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Computational methods like DFT are used to calculate the energies of these frontier orbitals and visualize their shapes, providing insight into the most likely sites for electrophilic or nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties for Hydrazine (N₂H₄) as a Parent Compound

| Property | Method | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-31+G | -6.58 researchgate.net |

| LUMO Energy | B3LYP/6-31+G | 1.12 researchgate.net |

| HOMO-LUMO Gap (ΔEgap) | B3LYP/6-31+G* | 7.70 researchgate.net |

This table shows calculated frontier orbital energies for the parent hydrazine molecule. Substitution with an alkyl group like 3-methylbutyl is expected to raise the HOMO energy, making the molecule a better electron donor.

Computational Modeling of Reaction Kinetics and Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters, which can be difficult to measure experimentally. researchgate.net

A transition state (TS) is a first-order saddle point on a potential energy surface, representing the highest energy point along a reaction coordinate. researchgate.net Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its activation energy. Computational methods are used to optimize the geometry of the TS and confirm its identity by frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving alkylhydrazines, such as H-atom abstraction or thermal decomposition, DFT methods (e.g., B3LYP, M06-2X) or ab initio methods are used to model the transition states. nih.govmdpi.com For example, in the H-atom abstraction from monomethylhydrazine by a radical, calculations can distinguish between abstraction from the methyl group versus the amino group by comparing the activation barriers of the respective transition states. mdpi.com

Computational studies on the decomposition of MMH, for example, have identified various competing pathways, with the initial step being the cleavage of the N-N bond to form CH₃NH• and •NH₂ radicals. mdpi.com The energy profile for this process, calculated at high levels of theory, provides the activation barrier, which is a critical parameter in kinetic modeling of propellant combustion. mdpi.comnasa.gov For (3-Methylbutyl)hydrazine, similar decomposition pathways would be expected, with the N-N bond being the most likely initial point of cleavage.

Conformational Analysis and Stereochemical Properties through Computational Methods